4-メチル-6-フェニル-2H-ピラノン

説明

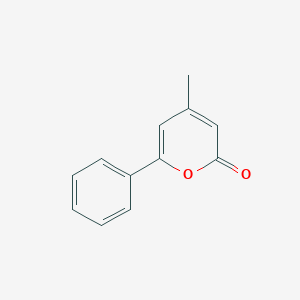

4-methyl-6-phenyl-2H-pyranone is an organic compound belonging to the pyranone family It is characterized by a pyran ring fused with a ketone group, and it has a methyl group at the 4-position and a phenyl group at the 6-position

科学的研究の応用

4-methyl-6-phenyl-2H-pyranone has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products.

Biology: It is used in the study of biological processes and the development of bioactive molecules.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

Target of Action

The primary target of 4-methyl-6-phenyl-2H-pyranone is the mitochondrial functionality within astrocytes . Astrocytes are a type of glial cell that perform many functions, including biochemical support of endothelial cells that form the blood-brain barrier, provision of nutrients to the nervous tissue, and maintenance of extracellular ion balance .

Mode of Action

4-Methyl-6-phenyl-2H-pyranone is used for the synthesis of N-hydroxypyridone derivatives . These derivatives interact with the mitochondria in astrocytes, leading to improved mitochondrial functionality . This interaction helps protect astrocytes against toxicity induced by hydrogen peroxide .

Biochemical Pathways

The compound affects the reactive oxygen species (ROS) pathway . By improving mitochondrial functionality, it helps to mitigate the damaging effects of ROS, such as those produced by hydrogen peroxide . This can lead to a decrease in oxidative stress within the astrocytes .

Pharmacokinetics

Its ability to protect astrocytes against hydrogen peroxide-induced toxicity suggests that it can cross the blood-brain barrier and reach the astrocytes in the brain .

Result of Action

The result of the action of 4-methyl-6-phenyl-2H-pyranone is the protection of astrocytes against hydrogen peroxide-induced toxicity . By improving mitochondrial functionality, it helps to reduce oxidative stress within these cells, thereby enhancing their survival and function .

生化学分析

Biochemical Properties

4-Methyl-6-phenyl-2H-pyranone can be used for the synthesis of N-hydroxypyridone derivatives

Cellular Effects

It has been shown to protect astrocytes against hydrogen peroxide-induced toxicity via improved mitochondrial functionality .

Molecular Mechanism

It is known to be involved in the synthesis of N-hydroxypyridone derivatives, which can protect astrocytes against hydrogen peroxide-induced toxicity via improved mitochondrial functionality .

Temporal Effects in Laboratory Settings

The product is stable for two years when stored at the recommended temperature .

準備方法

Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency in forming the pyranone ring structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCR) that combine substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions . These conditions can include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis, which offer high efficiency, atom economy, and environmentally friendly reaction conditions.

化学反応の分析

Types of Reactions: 4-methyl-6-phenyl-2H-pyranone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the ketone group to an alcohol.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkyl groups. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated or alkylated derivatives.

類似化合物との比較

- 2H-Pyran-2-one, 4-methoxy-6-methyl-

- 4-Methoxy-6-phenethyl-2H-pyran-2-one

- 4-Methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one

Uniqueness: 4-methyl-6-phenyl-2H-pyranone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

生物活性

4-Methyl-6-phenyl-2H-pyranone, a compound belonging to the pyranone family, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₀O₂

- Molecular Weight : 186.21 g/mol

- CAS Number : 4467-30-5

The structure of 4-methyl-6-phenyl-2H-pyranone features a pyran ring fused with a ketone group, characterized by a methyl group at the 4-position and a phenyl group at the 6-position. This unique substitution pattern contributes to its distinct chemical and biological properties.

Neuroprotective Effects

One of the notable biological activities of 4-methyl-6-phenyl-2H-pyranone is its neuroprotective effect, particularly in astrocytes. Research indicates that this compound can protect astrocytes against hydrogen peroxide-induced toxicity. The proposed mechanism involves enhancing mitochondrial functionality and modulating reactive oxygen species (ROS) pathways, which are crucial in cellular stress responses .

Anticancer Activity

4-Methyl-6-phenyl-2H-pyranone has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. For instance, certain synthesized derivatives demonstrated significant anti-proliferative activities, with IC50 values indicating effective inhibition of cancer cell growth . The presence of electron-withdrawing groups in these derivatives enhances their cytotoxic potential.

Biological Activity Summary Table

| Biological Activity | Mechanism | Target Cells/Organisms | IC50 Values (µM) |

|---|---|---|---|

| Neuroprotection | Mitochondrial enhancement, ROS modulation | Astrocytes | Not specified |

| Anticancer | Cytotoxicity | Various human tumor cell lines | 0.25 - 0.59 |

| Antimicrobial | Inhibition of microbial growth | Bacteria and fungi | Not specified |

Study on Neuroprotection

A study highlighted the protective effects of 4-methyl-6-phenyl-2H-pyranone on astrocytes subjected to oxidative stress. The findings suggested that the compound could significantly reduce cell death caused by hydrogen peroxide exposure, thereby indicating its potential as a therapeutic agent in neurodegenerative diseases .

Anticancer Research

In another investigation, derivatives of 4-methyl-6-phenyl-2H-pyranone were synthesized and evaluated for their anticancer activities against multiple cell lines such as NCI-H460 and HCT-116. The results showed promising cytotoxic effects, with specific compounds achieving IC50 values as low as 0.25 µM against certain cancer types . Morphological assessments via fluorescent microscopy revealed significant changes in treated cells, further supporting the compound's potential as an anticancer agent.

特性

IUPAC Name |

4-methyl-6-phenylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUWPRQLOLYFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480939 | |

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4467-30-5 | |

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。